4-chloro-N-{3-ethyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide
Description
This compound is a benzamide derivative featuring a 2-thioxoimidazolidin-4-one core. Key structural elements include:
- Benzamide moiety: A 4-chlorophenyl group attached to the amide nitrogen.
- Imidazolidinone core: A five-membered ring with a thioxo (C=S) group at position 2, a keto group at position 4, and an ethyl substituent at position 2.
Synthetic routes for similar compounds (e.g., ) often involve coupling chloroacetyl chloride with amines or thiols in the presence of triethylamine, followed by cyclization. The thioxo group is critical for tautomerism and intermolecular interactions .
Properties
Molecular Formula |
C16H19ClN4O3S |
|---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
4-chloro-N-[3-ethyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide |
InChI |
InChI=1S/C16H19ClN4O3S/c1-3-18-13(22)9-12-15(24)20(4-2)16(25)21(12)19-14(23)10-5-7-11(17)8-6-10/h5-8,12H,3-4,9H2,1-2H3,(H,18,22)(H,19,23) |
InChI Key |
WMWSWKRYUIBSER-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CC1C(=O)N(C(=S)N1NC(=O)C2=CC=C(C=C2)Cl)CC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-chloro-N-{3-ethyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the thioxoimidazolidinone ring: This step involves the reaction of an appropriate amine with carbon disulfide and an alkyl halide under basic conditions to form the thioxoimidazolidinone ring.
Introduction of the benzamide group: The benzamide group is introduced through the reaction of the thioxoimidazolidinone intermediate with a chloro-substituted benzoyl chloride in the presence of a base.
Substitution reactions: The final compound is obtained by performing substitution reactions to introduce the ethyl and ethylamino groups at the desired positions on the thioxoimidazolidinone ring.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4-chloro-N-{3-ethyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups to alcohols.
Substitution: The chloro group on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields.
Scientific Research Applications
4-chloro-N-{3-ethyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide has several scientific research applications:
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: The compound is explored for its potential use in drug development, particularly for its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-chloro-N-{3-ethyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Core Heterocycle Variations
Substituent Effects on Benzamide
Side Chain Modifications
Research Implications
- Pharmacokinetics: The ethylamino-oxoethyl side chain in the target compound may improve aqueous solubility compared to bulkier analogs (e.g., ) .
- Thermal Stability : Melting points (e.g., 242–244°C in ) correlate with crystalline packing influenced by halogen substituents .
Biological Activity
Overview
N-[4-(butan-2-yl)phenyl]-5-nitrofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by recent research findings.
Chemical Structure
The chemical structure of N-[4-(butan-2-yl)phenyl]-5-nitrofuran-2-carboxamide can be represented as follows:
- Molecular Formula : CHNO
- IUPAC Name : N-[4-(butan-2-yl)phenyl]-5-nitrofuran-2-carboxamide
1. Antimicrobial Activity
Recent studies have shown that compounds with nitrofuran moieties exhibit significant antimicrobial properties. For instance, a study tested various nitrofuran derivatives against a panel of Gram-positive and Gram-negative bacteria. The results indicated that the compound demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 6.45 to 6.72 mg/mL .
| Pathogen | MIC (mg/mL) |
|---|---|
| E. coli | 6.72 |
| S. aureus | 6.63 |
2. Anti-inflammatory Activity
The anti-inflammatory potential of N-[4-(butan-2-yl)phenyl]-5-nitrofuran-2-carboxamide was evaluated using carrageenan-induced rat-paw edema models. The compound showed significant inhibition rates of up to 94.69% at various time intervals post-administration .
| Time (h) | Inhibition Rate (%) |
|---|---|
| 1 | 94.69 |
| 2 | 89.66 |
| 3 | 87.83 |
3. Anticancer Activity
The anticancer activity of this compound was assessed against several cancer cell lines, including Caco-2 (colorectal cancer) and A549 (lung cancer). Preliminary results indicated a notable reduction in cell viability, suggesting potential for further development as an anticancer agent .
Case Studies
A recent study focused on the synthesis and biological evaluation of nitrofuran derivatives, including N-[4-(butan-2-yl)phenyl]-5-nitrofuran-2-carboxamide. The research highlighted the structure-activity relationship (SAR), indicating that modifications in the side chains significantly influence the biological properties of these compounds .
Key Findings:
- Compounds with lipophilic substitutions showed enhanced binding affinity to target proteins involved in bacterial resistance mechanisms.
- The presence of the nitro group was critical for maintaining antimicrobial activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
